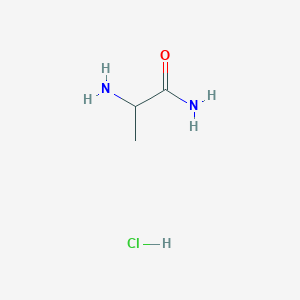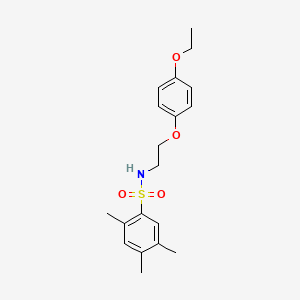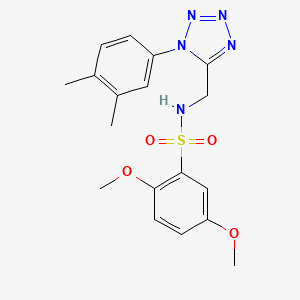
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Brominated Flame Retardants
This review highlights the increasing application of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity due to their wide application and potential risks. The review connects data from the European Chemical Association on NBFRs with scientific information, revealing large knowledge gaps for many NBFRs not included in monitoring programs or studies, indicating the need for optimized analytical methods and further research on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).
Photosensitive Protecting Groups
This review presents recent work utilizing photosensitive protecting groups in synthetic chemistry, showing great promise for future applications. It covers the development stage of groups such as 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and others in the synthesis of complex molecules, highlighting their potential in creating sensitive and selective reactions in organic synthesis (Amit, Zehavi, & Patchornik, 1974).
Occurrence and Behavior of Parabens in Aquatic Environments
This review focuses on parabens, esters of para-hydroxybenzoic acid used as preservatives, reviewing their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low levels in effluents of wastewater treatment plants. The review calls for further studies to improve knowledge regarding their toxicity and environmental impact, highlighting their biodegradability and presence in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications of Redox Mediators in Treatment of Organic Pollutants
This review discusses the use of enzymes and redox mediators in the degradation of organic pollutants in wastewater, highlighting how these mediators can enhance the efficiency of degradation and expand the range of substrates that can be treated. It covers various enzymes and mediators used in this process, suggesting a promising future for enzyme–redox mediator systems in the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-12-5-6-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)17-10-15(26-3)7-8-16(17)27-4/h5-10,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXGBZABFELOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




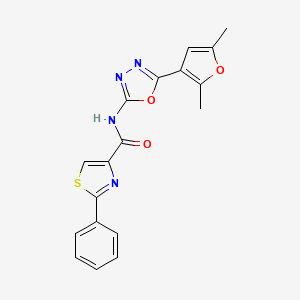
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
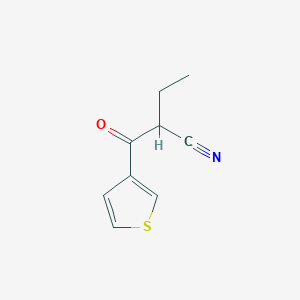
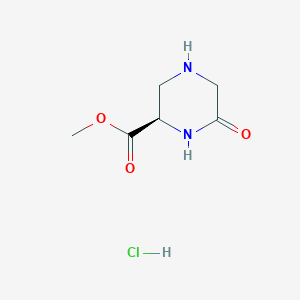
![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)

